
1-Propyne, 1-chloro-3,3,3-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyne, 1-chloro-3,3,3-trifluoro- is a chemical compound with the molecular formula C3ClF3 and a molecular weight of 128.480 . It is also known by its IUPAC name, 1-chloro-3,3,3-trifluoroprop-1-yne . This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a propyne backbone, making it a member of the haloalkyne family.
Preparation Methods
The synthesis of 1-Propyne, 1-chloro-3,3,3-trifluoro- typically involves fluorination and dehydrohalogenation reactions. One common method starts with 1,1,1,3,3-pentachloropropane , which undergoes fluorination using hydrogen fluoride (HF) in the presence of a catalyst . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. Industrial production methods often utilize similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Propyne, 1-chloro-3,3,3-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propyne, 1-chloro-3,3,3-trifluoro- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including refrigerants and polymers
Mechanism of Action
The mechanism of action of 1-Propyne, 1-chloro-3,3,3-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorine atom contribute to its reactivity and ability to form stable intermediates. These interactions can influence various biochemical processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Propyne, 1-chloro-3,3,3-trifluoro- can be compared with other similar compounds, such as:
1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-: This compound has an additional chlorine atom, which affects its reactivity and applications.
3,3,3-Trifluoro-1-propene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-3,3,3-trifluoropropene: An isomer with a double bond instead of a triple bond, leading to different chemical properties and uses.
The uniqueness of 1-Propyne, 1-chloro-3,3,3-trifluoro- lies in its combination of a trifluoromethyl group and a chlorine atom attached to a propyne backbone, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
673-93-8 |
|---|---|
Molecular Formula |
C3ClF3 |
Molecular Weight |
128.48 g/mol |
IUPAC Name |
1-chloro-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C3ClF3/c4-2-1-3(5,6)7 |
InChI Key |
ZDFRNVBDGBEAAO-UHFFFAOYSA-N |
Canonical SMILES |
C(#CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



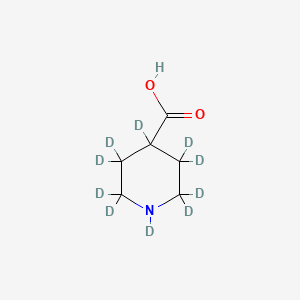
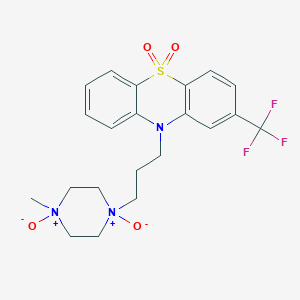
![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
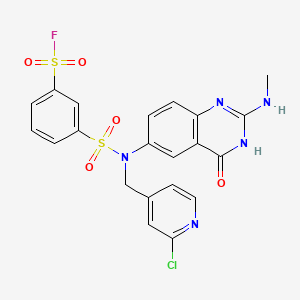
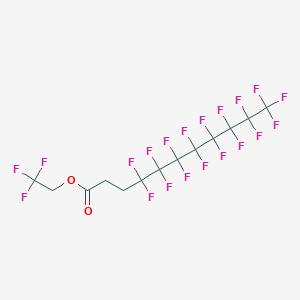
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

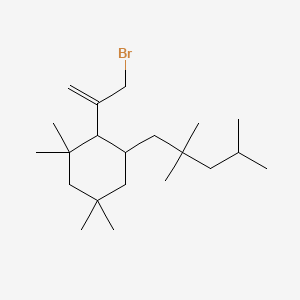
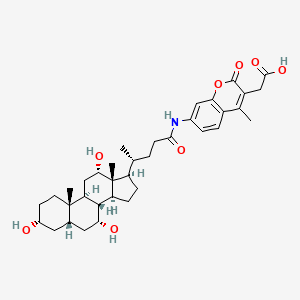
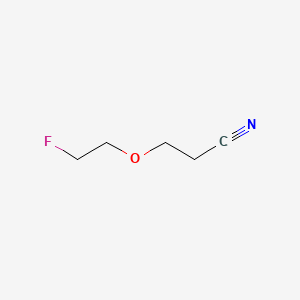

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
